molecular formula C18H15FN2O3 B10983778 methyl 4-{[(6-fluoro-1H-indol-1-yl)acetyl]amino}benzoate

methyl 4-{[(6-fluoro-1H-indol-1-yl)acetyl]amino}benzoate

Cat. No.: B10983778
M. Wt: 326.3 g/mol
InChI Key: MNWYRMWKUMFGCI-UHFFFAOYSA-N
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Description

Methyl 4-{[(6-fluoro-1H-indol-1-yl)acetyl]amino}benzoate is a synthetic small molecule characterized by a 6-fluoroindole core linked to a methyl benzoate moiety via an acetylated amine group. The indole scaffold is substituted with a fluorine atom at position 6, while the benzoate ester is para-substituted on the benzene ring.

Properties

Molecular Formula

C18H15FN2O3

Molecular Weight

326.3 g/mol

IUPAC Name

methyl 4-[[2-(6-fluoroindol-1-yl)acetyl]amino]benzoate

InChI

InChI=1S/C18H15FN2O3/c1-24-18(23)13-3-6-15(7-4-13)20-17(22)11-21-9-8-12-2-5-14(19)10-16(12)21/h2-10H,11H2,1H3,(H,20,22)

InChI Key

MNWYRMWKUMFGCI-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)CN2C=CC3=C2C=C(C=C3)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-{[(6-fluoro-1H-indol-1-yl)acetyl]amino}benzoate typically involves multiple steps, starting with the preparation of the indole derivative. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole ring . The fluorine atom can be introduced through electrophilic fluorination using reagents such as Selectfluor.

The next step involves the acetylation of the indole derivative with acetic anhydride or acetyl chloride in the presence of a base like pyridine. Finally, the benzoate ester is formed by reacting the acetylated indole with methyl 4-aminobenzoate under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-{[(6-fluoro-1H-indol-1-yl)acetyl]amino}benzoate can undergo various chemical reactions, including:

    Oxidation: The indole ring can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The carbonyl group in the acetylamino moiety can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The fluorine atom on the indole ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of indole-2,3-dione derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted indole derivatives with various functional groups.

Scientific Research Applications

Methyl 4-{[(6-fluoro-1H-indol-1-yl)acetyl]amino}benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 4-{[(6-fluoro-1H-indol-1-yl)acetyl]amino}benzoate involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various biological receptors, including serotonin receptors and enzymes involved in cell signaling pathways . The fluorine atom can enhance the compound’s binding affinity and selectivity for its targets, leading to improved biological activity.

Comparison with Similar Compounds

2-(6-Methyl-1H-indol-3-yl)acetic Acid (CAS 52531-20-1)

  • Molecular Formula: C₁₁H₁₁NO₂
  • Molecular Weight : 189.21 g/mol
  • Key Features :
    • A 6-methylindole substituted at position 3 with an acetic acid group.
    • Lacks the fluorine atom, acetylated amide, and benzoate ester present in the target compound.
  • Functional Differences: The carboxylic acid group may confer higher polarity compared to the target’s ester group, impacting bioavailability. No GHS hazard classification is reported, but its biological activity remains uncharacterized .

Sulfonylurea Herbicides (e.g., Metsulfuron Methyl Ester)

  • Molecular Formula : C₁₄H₁₅N₅O₆S
  • Molecular Weight : 381.36 g/mol
  • Key Features :
    • Contains a triazine ring and sulfonylurea bridge, unlike the indole-acetyl-benzoate architecture of the target compound.
    • Shares a methyl benzoate group but employs it as part of a sulfonylurea herbicide scaffold.
  • Functional Differences :
    • Designed for agricultural use (plant acetolactate synthase inhibition), contrasting with the likely pharmaceutical focus of the indole-based target .

Data Table: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Functional Groups Applications
Methyl 4-{[(6-fluoro-1H-indol-1-yl)acetyl]amino}benzoate C₁₈H₁₅FN₂O₃ 326.33 (calculated) 6-fluoroindole, acetyl amide, methyl benzoate Indole, amide, ester Inferred: Pharmaceuticals
2-(6-Methyl-1H-indol-3-yl)acetic acid C₁₁H₁₁NO₂ 189.21 6-methylindole, acetic acid Indole, carboxylic acid Unknown
Metsulfuron methyl ester C₁₄H₁₅N₅O₆S 381.36 Triazine, sulfonylurea, methyl benzoate Triazine, sulfonylurea, ester Herbicide

Key Research Findings

Impact of Fluorine vs. Methyl Substituents :

  • The fluorine atom in the target compound may enhance metabolic stability and binding affinity compared to the methyl group in 2-(6-methyl-1H-indol-3-yl)acetic acid. Fluorine’s electronegativity can alter π-π stacking or hydrogen-bonding interactions in biological targets .

Ester vs. Carboxylic Acid Functional Groups :

  • The methyl benzoate ester in the target compound likely improves cell membrane permeability compared to the carboxylic acid in 2-(6-methyl-1H-indol-3-yl)acetic acid, which may ionize at physiological pH .

Scaffold-Driven Applications :

  • Unlike sulfonylurea herbicides (e.g., metsulfuron methyl ester), the target’s indole-acetyl-benzoate structure aligns with drug-like molecules targeting neurological or oncological pathways. Triazine-based herbicides prioritize stability in environmental conditions over target specificity .

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